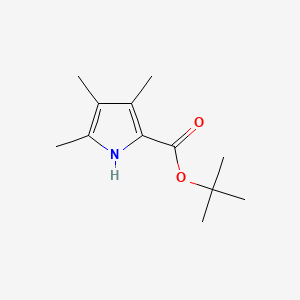
4-(1H-imidazol-2-yl)pyridine
Overview
Description
“4-(1H-imidazol-2-yl)pyridine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .
Molecular Structure Analysis
The molecular structure of “4-(1H-imidazol-2-yl)pyridine” includes an imidazole ring and a pyridine ring. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . The compound shows two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .
Physical And Chemical Properties Analysis
The molecular formula of “4-(1H-imidazol-2-yl)pyridine” is C8H7N3 and its molecular weight is 145.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass of the compound are both 145.063997236 g/mol .
Scientific Research Applications
Pharmaceutical Drug Synthesis
The imidazole ring is a prominent feature in many pharmaceutical drugs due to its similarity to the purine nucleotides found in DNA and RNA. “4-(1H-imidazol-2-yl)pyridine” can serve as a precursor or intermediate in the synthesis of drugs that exhibit a wide range of biological activities. For instance, derivatives of imidazole have been used in drugs with antibacterial, antifungal, and antiviral properties .
Development of Antimicrobial Agents
Research has shown that compounds containing the imidazole moiety, like “4-(1H-imidazol-2-yl)pyridine”, can be synthesized and evaluated for antimicrobial activity against a variety of pathogens. These include bacteria such as Bacillus subtilis, Escherichia coli, and Salmonella typhi . The structural versatility of imidazole allows for the development of new antimicrobial agents that can be tailored to combat drug-resistant strains.
Agricultural Chemicals
Imidazole derivatives are also explored in the agricultural sector. They can be used to create compounds that protect crops from fungal and bacterial diseases. The “4-(1H-imidazol-2-yl)pyridine” can be a key component in the synthesis of such agrochemicals, contributing to the development of more effective and safer pesticides .
Catalysis and Chemical Synthesis
In the field of catalysis, “4-(1H-imidazol-2-yl)pyridine” can act as a ligand for transition metals, facilitating various catalytic reactions. This is particularly useful in the synthesis of complex organic molecules, where imidazole-based catalysts can increase reaction efficiency and selectivity .
Biological Studies and Biomimetic Catalysts
Imidazole compounds are often used in biological studies due to their biomimetic properties. “4-(1H-imidazol-2-yl)pyridine” can be part of synthetic catalysts that mimic the active sites of natural enzymes, aiding in the study of biochemical pathways and the development of new therapeutic approaches .
Material Science
The imidazole ring is known for its coordination properties, which makes it an excellent building block for the creation of new materials. “4-(1H-imidazol-2-yl)pyridine” can be utilized in the design of polymers, coatings, and other advanced materials with unique properties such as conductivity or luminescence .
Environmental Monitoring
Derivatives of “4-(1H-imidazol-2-yl)pyridine” can be employed as fluorescent probes or sensors for the detection of environmental pollutants. Their ability to bind selectively to certain chemicals makes them valuable tools for monitoring water and soil quality .
Supramolecular Chemistry
In supramolecular chemistry, “4-(1H-imidazol-2-yl)pyridine” can function as a ligand that forms complexes with various metals. These complexes can be used to construct larger molecular assemblies with potential applications in drug delivery, molecular recognition, and self-healing materials .
Mechanism of Action
Target of Action
4-(1H-imidazol-2-yl)pyridine is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole acts as a π-deficient ligand (π-acceptor) similar to pyridine . It forms η 1 (σ,N py) complexes
Biochemical Pathways
Imidazole is the basic core of some natural products such as histidine, purine, histamine, and dna-based structures . Therefore, it can be inferred that 4-(1H-imidazol-2-yl)pyridine might interact with similar biochemical pathways.
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities , suggesting that 4-(1H-imidazol-2-yl)pyridine might have similar effects.
Action Environment
Imidazole is known to be highly soluble in water and other polar solvents , which suggests that the solubility and stability of 4-(1H-imidazol-2-yl)pyridine might be influenced by the polarity of the environment.
Future Directions
properties
IUPAC Name |
4-(1H-imidazol-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZSAEUNIBEKIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90311778 | |
| Record name | 4-(1H-imidazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90311778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21202-42-6 | |
| Record name | 21202-42-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245206 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1H-imidazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90311778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-Imidazol-2-yl)-pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














